PNMT Inhibitory Activity: Micromolar Potency Defines a Distinct Target Engagement Window vs. Nanomolar Sigma-1 Ligands
The target compound demonstrates a Ki of 1.11 mM (1.11 × 10⁶ nM) against bovine adrenal phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in epinephrine biosynthesis [1]. This contrasts starkly with the nanomolar sigma-1 receptor affinity exhibited by other phenylacetamide derivatives, such as the unsubstituted N-(1-benzylpiperidin-4-yl)phenylacetamide (Ki = 3.90 nM for sigma-1) . The ~284,000-fold difference in potency delineates a distinct biological interaction profile: the N-(2-aminoethyl) derivative engages PNMT at high concentrations, whereas benzylpiperidinyl phenylacetamides potently target sigma-1 receptors at low nanomolar concentrations.
| Evidence Dimension | Enzyme Inhibition Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.11 × 10⁶ nM (PNMT) |
| Comparator Or Baseline | N-(1-benzylpiperidin-4-yl)phenylacetamide: Ki = 3.90 nM (sigma-1 receptor) |
| Quantified Difference | ~284,000-fold lower potency (target compound vs. comparator) |
| Conditions | In vitro radiochemical assay using bovine adrenal PNMT; sigma-1 binding assay using radioligand displacement. |
Why This Matters
This differentiation is critical for researchers studying catecholamine biosynthesis or seeking to avoid sigma-1 receptor off-target effects; the compound's weak PNMT inhibition may serve as a baseline for SAR studies rather than a lead-like candidate.
- [1] BindingDB. (n.d.). BDBM50367284 (CHEMBL291584): Affinity Data for Phenylethanolamine N-Methyltransferase (PNMT). View Source
